molecular formula C25H18N2O2 B15016439 4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B15016439
M. Wt: 378.4 g/mol
InChI Key: KAISRJFRPPDCAB-UHFFFAOYSA-N
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Description

4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 4-methyl-2-hydroxybenzaldehyde and 2-(naphthalen-2-yl)-1,3-benzoxazole-5-amine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can affect the activity of enzymes and other proteins. Its antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar compounds include other Schiff bases and benzoxazole derivatives. For example:

The uniqueness of 4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H18N2O2

Molecular Weight

378.4 g/mol

IUPAC Name

4-methyl-2-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C25H18N2O2/c1-16-6-10-23(28)20(12-16)15-26-21-9-11-24-22(14-21)27-25(29-24)19-8-7-17-4-2-3-5-18(17)13-19/h2-15,28H,1H3

InChI Key

KAISRJFRPPDCAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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